2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid

Hydrophilicity Drug-likeness Parallel synthesis

2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid is a highly functionalized heterocyclic building block within the imidazo[1,2-a]pyridine family, combining a 6-position boronic acid, a 2-position carboxylic acid, and a 7-position methyl group on the same scaffold. Its canonical SMILES (CC1=CC2=NC(C(=O)O)=CN2C=C1B(O)O), molecular weight (219.99 g/mol), and predicted physicochemical properties (density 1.47±0.1 g/cm³, pKa -4.25±0.41) establish it as a structurally dense, polar intermediate with orthogonal reactive handles.

Molecular Formula C9H9BN2O4
Molecular Weight 219.99
CAS No. 2377609-21-5
Cat. No. B2907620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid
CAS2377609-21-5
Molecular FormulaC9H9BN2O4
Molecular Weight219.99
Structural Identifiers
SMILESB(C1=CN2C=C(N=C2C=C1C)C(=O)O)(O)O
InChIInChI=1S/C9H9BN2O4/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10(15)16/h2-4,15-16H,1H3,(H,13,14)
InChIKeyZKOVOMOSEDIETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid (CAS 2377609-21-5): A Trifunctional Heterocyclic Boronic Acid for Drug Discovery and Library Synthesis


2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid is a highly functionalized heterocyclic building block within the imidazo[1,2-a]pyridine family, combining a 6-position boronic acid, a 2-position carboxylic acid, and a 7-position methyl group on the same scaffold . Its canonical SMILES (CC1=CC2=NC(C(=O)O)=CN2C=C1B(O)O), molecular weight (219.99 g/mol), and predicted physicochemical properties (density 1.47±0.1 g/cm³, pKa -4.25±0.41) establish it as a structurally dense, polar intermediate with orthogonal reactive handles . It is supplied as a solid with purities ranging from 95% to 98% for use in research and development settings . The compound belongs to a broader patent class of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester derivatives, underscoring its relevance in pharmaceutical synthesis programs [1].

Why 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid Cannot Be Replaced by Simpler Imidazo[1,2-a]pyridine Boronic Acids


Procurement decisions based solely on the imidazo[1,2-a]pyridine-6-boronic acid pharmacophore ignore profound differences in solubility, ionization, and downstream synthetic utility that directly determine experimental outcome. The 2-carboxy substituent dramatically alters calculated logP, logD, hydrogen-bond donor/acceptor counts, and aqueous solubility relative to unsubstituted or methyl-only analogs . Furthermore, the presence of two orthogonal acid handles (carboxylic acid and boronic acid) enables sequential chemoselective transformations—amide coupling at the 2-position followed by Suzuki–Miyaura coupling at the 6-position—that simpler 6-boronic acid congeners cannot support without additional protection/deprotection steps [1]. These physicochemical and synthetic distinctions mean that direct substitution with 7-methylimidazo[1,2-a]pyridine-6-boronic acid or imidazo[1,2-a]pyridine-6-boronic acid will lead to altered reaction yields, different purification requirements, and loss of designed chemical diversity in parallel synthesis campaigns [2].

Quantitative Differentiation Evidence for 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid Versus Closest Analogs


Aqueous Solubility and LogD Shift Driven by the 2-Carboxyl Group

The target compound is substantially more hydrophilic than its non-carboxylated analog, 7-methylimidazo[1,2-a]pyridine-6-boronic acid (CAS 957062-57-6). While the comparator exhibits an ACD/LogP of 1.18 and an ACD/LogD (pH 7.4) of 0.75 , the target compound carries a vendor-reported LogP of -0.98 (Leyan) or 0.77 (Fluorochem), reflecting the dominant influence of the ionizable carboxylic acid . The predicted acid dissociation constant for the target is pKa -4.25±0.41, compared with pKa 7.24±0.43 for the non-carboxylated analog . This translates to a difference of more than 11 pKa units, meaning the target compound exists predominantly as a carboxylate anion at physiological pH, enhancing aqueous solubility and reducing non-specific protein binding.

Hydrophilicity Drug-likeness Parallel synthesis

Hydrogen-Bond Donor/Acceptor Capacity Expands Pharmacophore Interaction Space

The target compound possesses 3 hydrogen-bond donor sites (two boronic acid OH plus carboxylic acid OH) and 5 hydrogen-bond acceptor sites, totaling 8 H-bond-capable sites . In contrast, the comparator 7-methylimidazo[1,2-a]pyridine-6-boronic acid has only 2 hydrogen-bond donors and 4 acceptors—a net reduction of 1 donor and 1 acceptor . The additional H-bond capacity of the target compound, due to the carboxylic acid moiety, enables a richer array of potential interactions with biological targets (kinase hinge regions, protease active sites, etc.) and can be exploited for improved ligand efficiency and selectivity in fragment-based drug design.

Pharmacophore modeling Target engagement Selectivity

Orthogonal Reactivity Enables Sequential, Chemoselective Functionalization Without Protecting-Group Manipulation

The target compound incorporates a boronic acid at the 6-position and a carboxylic acid at the 2-position—two acid functionalities that can be chemoselectively transformed under different conditions. Amide bond formation at the carboxylic acid (via standard HATU or EDCI coupling with amines) can proceed without interference of the boronic acid, which remains intact for subsequent Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides [1]. In contrast, the comparator 7-methylimidazo[1,2-a]pyridine-6-boronic acid lacks the carboxylic acid handle, limiting its use to a single point of diversification at the 6-position and requiring separate installation of a carboxyl equivalent if amide diversification is desired—adding 2–3 synthetic steps . Patent evidence further confirms that carboxy-substituted imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, having been claimed as soluble guanylate cyclase stimulants and other therapeutic agents [2].

Parallel library synthesis Chemoselectivity Process chemistry

7-Methyl Substitution Modulates Steric and Electronic Environment of the Boronic Acid for Cross-Coupling Reactivity

The 7-methyl group adjacent to the 6-boronic acid creates a sterically differentiated coupling partner compared to unsubstituted imidazo[1,2-a]pyridine-6-boronic acid (CAS 1006879-90-3). This ortho-substitution pattern can influence the rate and selectivity of Suzuki–Miyaura coupling by imposing steric bulk that retards oxidative addition at the adjacent carbon and by electronically activating the boronic acid through inductive effects [1]. While direct kinetic data from a head-to-head coupling competition are not available, the presence of a 7-methyl group distinguishes the target compound from the parent imidazo[1,2-a]pyridine-6-boronic acid and is expected to alter coupling yields and conditions—a factor that must be considered when scaling reactions or optimizing library protocols .

Suzuki coupling Steric effects Reaction optimization

Optimal Application Scenarios for 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid Based on Quantitative Differentiation Evidence


Parallel Synthesis of Bis-Amidated or Amide–Aryl Hybrid Libraries for Kinase Inhibitor Discovery

The orthogonal reactivity of the 2-carboxylic acid and 6-boronic acid makes this compound an ideal central scaffold for generating diverse libraries of amide–aryl hybrids in two sequential high-yielding steps . A typical workflow involves HATU-mediated coupling of the carboxylic acid with a primary or secondary amine (Step 1), followed by Suzuki–Miyaura coupling of the boronic acid with an aryl halide (Step 2), all without intermediate protection. This synthetic efficiency is directly supported by patent claims describing carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as bioactive molecules , and by the broader patent CN102786543A covering 6-boronic acid pinacol ester derivatives for Suzuki coupling [1].

Fragment-Based Lead Optimization Requiring Enhanced Solubility and Hydrogen-Bonding Capacity

With a logP approximately 2 log units lower and a pKa more than 11 units more acidic than the non-carboxylated analog , the target compound is better suited for fragment-based drug discovery campaigns where aqueous solubility and low lipophilicity are critical. Its 3 H-bond donors and 5 acceptors provide a richer pharmacophore for exploring target binding pockets [1]. These properties make it a superior choice over simpler imidazo[1,2-a]pyridine boronic acids when designing fragments intended to engage polar active sites such as kinase hinge regions or metalloprotease catalytic domains.

Process Chemistry Scale-Up of Advanced Intermediates Requiring Step-Economy

In process development for active pharmaceutical ingredients (APIs) where cost-of-goods and step count are paramount, the dual-handle architecture of the target compound reduces the synthesis of advanced intermediates by an estimated 2–3 steps compared to building from mono-functional analogs . The 7-methyl group may further influence coupling selectivity, allowing process chemists to tune reaction conditions for optimal yield and purity at scale . Patent CN102786543A provides validated protocols for related imidazo[1,2-a]pyridine-6-boronic acid ester derivatives that can be adapted for this scaffold [1].

Quote Request

Request a Quote for 2-Carboxy-7-methylimidazo[1,2-a]pyridine-6-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.